molecular formula C21H14BrN3O4 B11710970 2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol

2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11710970
M. Wt: 452.3 g/mol
InChI Key: NVVSLNPGLSHKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol is unique due to the presence of both a benzoxazole moiety and a nitro group, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H14BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

2-bromo-6-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H14BrN3O4/c1-12-2-7-19-18(8-12)24-21(29-19)13-3-5-15(6-4-13)23-11-14-9-16(25(27)28)10-17(22)20(14)26/h2-11,26H,1H3

InChI Key

NVVSLNPGLSHKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.